![molecular formula C8H11BrN2O B13186255 2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL is an organic compound that features a brominated pyridine ring attached to an ethan-1-ol moiety via a methylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Formation of Methylamino Linker: The 5-bromopyridine is then reacted with formaldehyde and a secondary amine to form the methylamino derivative.
Attachment of Ethan-1-ol: Finally, the methylamino derivative is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETALDEHYDE or 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ACETIC ACID.
Reduction: Formation of 2-([(5-PYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-3-ol: Similar structure but lacks the methylamino and ethan-1-ol moieties.
2-Amino-5-bromopyridin-3-ol: Contains an amino group instead of the methylamino linker.
5-Bromonicotinic acid: Features a carboxylic acid group instead of the ethan-1-ol moiety.
Uniqueness
2-([(5-BROMOPYRIDIN-3-YL)METHYL]AMINO)ETHAN-1-OL is unique due to the presence of both the brominated pyridine ring and the ethan-1-ol moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-[(5-bromopyridin-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-3-7(5-11-6-8)4-10-1-2-12/h3,5-6,10,12H,1-2,4H2 |
InChI Key |
XRKCREHHROAILH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13186172.png)

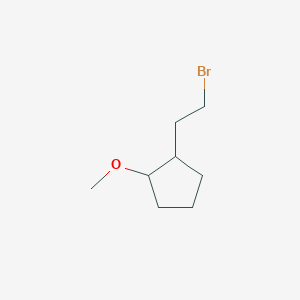
![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B13186187.png)
![N-[(Azepan-3-yl)methyl]methanesulfonamide](/img/structure/B13186188.png)
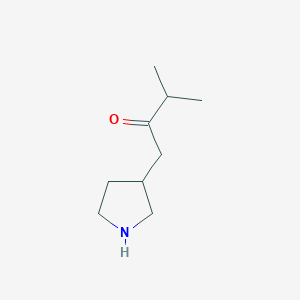

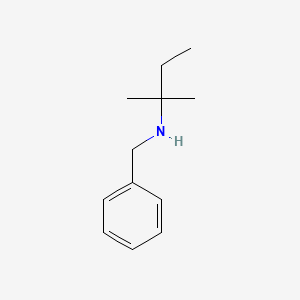
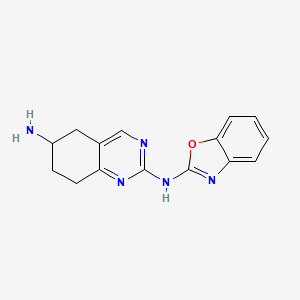

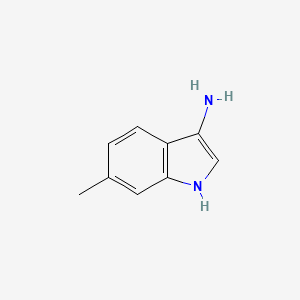
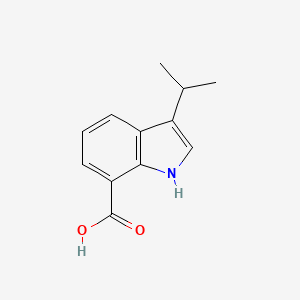
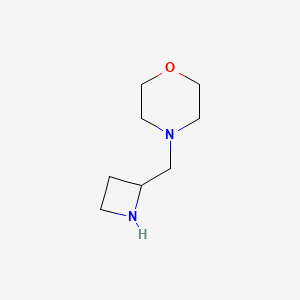
methanol](/img/structure/B13186258.png)
